molecular formula C20H25ClN2O4S B296792 N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide

N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide

Numéro de catalogue B296792
Poids moléculaire: 424.9 g/mol
Clé InChI: VVZAMNOPADIKQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 41-2272 belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators and has been shown to have a wide range of biochemical and physiological effects.

Mécanisme D'action

BAY 41-2272 activates sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and gene expression. By activating sGC, BAY 41-2272 increases cGMP levels, leading to vasodilation, antiplatelet effects, and antiproliferative effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects, including vasodilation, antiplatelet effects, antiproliferative effects, and anti-inflammatory effects. It has also been shown to improve cardiac function and reduce pulmonary artery pressure in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BAY 41-2272 is its selective activation of sGC, which makes it a promising therapeutic agent for various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for research on BAY 41-2272, including:
1. Clinical trials to evaluate its safety and efficacy in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.
2. Development of more potent and selective sGC activators based on the structure of BAY 41-2272.
3. Investigation of the molecular mechanisms underlying its antiproliferative and anti-inflammatory effects.
4. Evaluation of its potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative diseases.
Conclusion:
BAY 41-2272 is a promising therapeutic agent that has gained significant attention in the scientific community due to its potential applications in various diseases. Its selective activation of sGC and its wide range of biochemical and physiological effects make it a promising candidate for clinical trials and further research.

Méthodes De Synthèse

The synthesis of BAY 41-2272 involves several steps, starting with the reaction between 4-chlorobenzenesulfonyl chloride and 2-ethoxyaniline to form 4-chlorobenzenesulfonamide-2-ethoxyaniline. This intermediate is then reacted with sec-butylamine to form N-(sec-butyl)-4-chlorobenzenesulfonamide-2-ethoxyaniline. Finally, this compound is reacted with chloroacetyl chloride to form the final product, N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide.

Applications De Recherche Scientifique

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer. It has been shown to improve cardiac function, reduce pulmonary artery pressure, and inhibit tumor growth in preclinical studies.

Propriétés

Formule moléculaire

C20H25ClN2O4S

Poids moléculaire

424.9 g/mol

Nom IUPAC

N-butan-2-yl-2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)acetamide

InChI

InChI=1S/C20H25ClN2O4S/c1-4-15(3)22-20(24)14-23(18-8-6-7-9-19(18)27-5-2)28(25,26)17-12-10-16(21)11-13-17/h6-13,15H,4-5,14H2,1-3H3,(H,22,24)

Clé InChI

VVZAMNOPADIKQR-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1OCC)S(=O)(=O)C2=CC=C(C=C2)Cl

SMILES canonique

CCC(C)NC(=O)CN(C1=CC=CC=C1OCC)S(=O)(=O)C2=CC=C(C=C2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.